Product packaging for 3-{[(2-Methoxyethyl)amino]methyl}phenol(Cat. No.:)

3-{[(2-Methoxyethyl)amino]methyl}phenol

Cat. No.: B13241049
M. Wt: 181.23 g/mol
InChI Key: CZSIHFFEPZSLGI-UHFFFAOYSA-N
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Description

Contextualization within the Aminomethylphenol Class of Compounds

Aminomethylphenols are a class of organic compounds that feature both a phenol (B47542) and an aminomethyl group. These compounds are structurally versatile and serve as important building blocks in organic synthesis and as ligands in coordination chemistry. The presence of both a hydroxyl group and a nitrogen atom allows for a variety of chemical transformations and coordination modes with metal ions.

The specific substitution on the nitrogen atom, in this case, a 2-methoxyethyl group, can significantly influence the compound's steric and electronic properties. This, in turn, affects its reactivity, solubility, and the stability and geometry of any resulting metal complexes.

Historical Development and Evolution of Related Ligand Systems

The synthesis of aminomethylphenols is often achieved through the Mannich reaction, a classic multicomponent reaction in organic chemistry named after Carl Mannich. wikipedia.org This reaction typically involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgorganic-chemistry.org In the context of aminomethylphenols, the phenol itself acts as the nucleophile that attacks a pre-formed iminium ion generated from formaldehyde and the amine. researchgate.net

The development of aminomethylphenol-based ligands has been driven by the need for versatile and tunable ligands for catalysis and materials science. By varying the substituents on the phenol ring and the amine, chemists can fine-tune the electronic and steric properties of the ligand to achieve desired catalytic activities or material properties. The historical evolution of these systems has seen a progression from simple, unsubstituted aminophenols to more complex, sterically demanding, and electronically modified ligands designed for specific applications.

Significance and Emerging Research Directions in Organic and Coordination Chemistry

The significance of 3-{[(2-Methoxyethyl)amino]methyl}phenol and related aminomethylphenols lies in their utility as versatile ligands in coordination chemistry and as intermediates in organic synthesis. The ability of the aminomethylphenol scaffold to form stable complexes with a wide range of transition metals has led to their exploration in various catalytic applications. derpharmachemica.comderpharmachemica.com

Organic Synthesis: In organic synthesis, the aminomethylphenol moiety can be a precursor to more complex molecular architectures. The hydroxyl and amino groups can be further functionalized, and the aromatic ring can undergo electrophilic substitution, allowing for the construction of a diverse array of molecules.

Coordination Chemistry: As ligands, aminomethylphenols can coordinate to metal centers through the nitrogen atom of the amine and the oxygen atom of the phenolate (B1203915) group, forming a stable chelate ring. The specific compound, this compound, also possesses an ether oxygen in the 2-methoxyethyl substituent, which could potentially participate in coordination, making it a tridentate ligand.

The coordination of these ligands to metal ions can result in complexes with interesting magnetic, optical, and electronic properties. scirp.org Research is increasingly focused on the application of these metal complexes as catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. derpharmachemica.comderpharmachemica.com The tunability of the ligand framework allows for the rational design of catalysts with high activity and selectivity.

Emerging research directions include the development of chiral aminomethylphenol ligands for asymmetric catalysis and the incorporation of these ligands into metal-organic frameworks (MOFs) and other advanced materials. The potential for these compounds to act as redox-active ligands, where the ligand itself can participate in electron transfer processes, is another area of active investigation. derpharmachemica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B13241049 3-{[(2-Methoxyethyl)amino]methyl}phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-[(2-methoxyethylamino)methyl]phenol

InChI

InChI=1S/C10H15NO2/c1-13-6-5-11-8-9-3-2-4-10(12)7-9/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

CZSIHFFEPZSLGI-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for 3 2 Methoxyethyl Amino Methyl Phenol and Its Analogues

Mannich Reaction Strategies

The Mannich reaction is a cornerstone three-component condensation reaction in organic synthesis, involving an active hydrogen compound (a phenol (B47542) in this case), an aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.orgmdpi.com This reaction is highly effective for the aminoalkylation of phenols, leading to the formation of compounds known as Mannich bases. oarjbp.com

The most direct route to 3-{[(2-Methoxyethyl)amino]methyl}phenol is the aminomethylation of a phenol derivative using 2-methoxyethylamine (B85606) and formaldehyde (B43269). mdpi.com In this reaction, the phenol acts as the nucleophile (the active hydrogen compound), which attacks an electrophilic iminium ion. wikipedia.org This iminium ion is generated in situ from the condensation of 2-methoxyethylamine and formaldehyde.

The general mechanism proceeds as follows:

Iminium Ion Formation: 2-Methoxyethylamine reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to yield an electrophilic N-(2-methoxyethyl)methaniminium ion.

Electrophilic Aromatic Substitution: The electron-rich phenol ring attacks the iminium ion, typically at the ortho or para position relative to the hydroxyl group, due to its activating and directing effects. The use of m-phenol as a starting material would direct the aminomethyl group to the ortho (position 2 or 6) or para (position 4) positions. To obtain the meta-substituted product as named, a starting material with different directing groups would be necessary, or a less regioselective method employed. However, the aminomethylation of phenol itself predominantly yields ortho- and para-substituted products. researchgate.net

The reaction is often carried out in a protic solvent like ethanol (B145695) or methanol. oarjbp.com

To improve reaction rates, yields, and selectivity, various modifications and catalysts have been introduced to the classical Mannich reaction. Catalysis can significantly enhance the reaction by facilitating the formation of the iminium intermediate or by activating the phenol nucleophile.

Catalytic Systems:

Organocatalysts: Proline and its derivatives are effective organocatalysts that can promote the Mannich reaction, often enabling asymmetric synthesis.

Metal Catalysts: A wide range of metal catalysts, including copper (Cu), zinc (Zn), palladium (Pd), and vanadium (V) complexes, have been employed to improve efficiency and selectivity. researchgate.net For instance, Cu(II)-catalyzed cross-dehydrogenative ortho-aminomethylation of phenols offers a highly selective route under mild conditions. researchgate.net Similarly, V-catalyzed direct aminomethylation has been developed for selective C-C bond formation. researchgate.net

Cooperative Catalysis: Some advanced methods employ cooperative catalysis, where two different catalysts work in tandem to activate both the nucleophile and the electrophile, such as in boron/copper-catalyzed systems for enantioselective reactions. rsc.org

These catalytic approaches not only accelerate the reaction but can also offer greater control over regioselectivity and stereoselectivity, which is crucial for synthesizing specific isomers and chiral analogues. orgchemres.org

Table 1: Catalytic Enhancements in Mannich-type Reactions for Phenol Aminomethylation

Catalyst Type Example Catalyst Role of Catalyst Key Advantages
Organocatalyst Proline Activates carbonyl component via enamine formation Metal-free, enables asymmetric synthesis
Metal Catalyst (Copper) Cu(II) salts Facilitates cross-dehydrogenative coupling High ortho-selectivity, mild conditions
Metal Catalyst (Vanadium) VO(acac)₂ Activates ortho C-H bond of phenol Direct C-H functionalization
Cooperative System Borinic Acid / Chiral Copper Activates ketone and imine respectively High enantioselectivity for complex products

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign Mannich reaction protocols. researchgate.net These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Green Chemistry Strategies:

Aqueous Media: Water has been successfully used as a solvent for the Mannich reaction of phenols. The reaction can proceed smoothly in water without any catalyst, and product separation can often be achieved through pH-controlled extraction. researchgate.net

Solvent-Free Conditions: Reactions can be conducted without a solvent, often at room temperature or with microwave assistance, which reduces reaction times and eliminates solvent waste. oarjbp.comresearchgate.net

Ionic Liquids: Task-specific ionic liquids have been designed to act as both the solvent and the catalyst. A key advantage is their potential for recyclability and reuse over multiple reaction cycles without a significant loss of activity. thaiscience.info

Microwave Irradiation: Microwave-assisted synthesis provides a non-catalyzed, efficient, and rapid alternative to conventional heating methods for preparing Mannich bases. researchgate.net

These green approaches offer sustainable alternatives for the synthesis of this compound and its analogues, aligning with modern standards for chemical manufacturing. researchgate.net

Reduction of Schiff Bases Derived from 2-Methoxyethylamine Precursors

An alternative and highly effective two-step method for synthesizing the target compound involves the formation and subsequent reduction of a Schiff base (or imine). nih.gov

Schiff Base Formation: The first step is the condensation reaction between a primary amine, in this case, 2-methoxyethylamine, and an appropriate carbonyl compound, such as 3-hydroxybenzaldehyde (B18108). This reaction forms an imine, characterized by a carbon-nitrogen double bond (-C=N-). nih.govdergipark.org.tr The reaction is typically carried out in a solvent like ethanol and may be refluxed to drive the condensation to completion. dergipark.org.tr

Reduction of the Imine: The C=N double bond of the Schiff base is then selectively reduced to a C-N single bond to yield the final secondary amine product. Several reducing agents are effective for this transformation:

Sodium Borohydride (NaBH₄): A common and mild reducing agent used to reduce imines to amines. orientjchem.org

Sodium Triacetoxyborohydride (STAB): A selective reducing agent that is particularly effective for reductive amination reactions, capable of reducing the imino group in the presence of other functional groups. nih.gov

Catalytic Hydrogenation: This method involves using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce the imine. nih.gov This technique is highly efficient and produces water as the only byproduct.

This reductive amination pathway offers a high degree of control and generally produces excellent yields of the desired secondary amine. nih.gov

Table 2: Comparison of Reducing Agents for Schiff Base Reduction

Reducing Agent Abbreviation Typical Conditions Advantages
Sodium Borohydride NaBH₄ Methanol, 0°C to RT Mild, readily available, good yields
Sodium Triacetoxyborohydride STAB 1,2-Dichloroethane, RT High selectivity, tolerant of other functional groups
Hydrogen with Catalyst H₂/Pd/C Ethanol, H₂ atmosphere Clean reaction (water byproduct), highly efficient

Alkylation Approaches for Amine Introduction

The synthesis can also be approached through direct alkylation, where the bond between the aminomethyl fragment and the phenol is formed via a nucleophilic substitution reaction. This can be conceptualized in two ways:

N-Alkylation of a Phenolic Amine: This involves reacting a precursor like 3-(aminomethyl)phenol (B46038) with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide). The amino group of the phenol acts as a nucleophile, displacing the halide to form the desired C-N bond. Controlling the reaction conditions, such as the base (e.g., K₂CO₃) and temperature, is crucial to ensure selective mono-alkylation and prevent over-alkylation to the tertiary amine or quaternary ammonium (B1175870) salt. thieme-connect.de

Alkylation of 2-Methoxyethylamine: In this retro-synthetic approach, 2-methoxyethylamine acts as the nucleophile, reacting with a phenol derivative containing a leaving group on the methyl position, such as 3-hydroxybenzyl halide.

Selective alkylation of aminophenols can be complex due to the presence of two nucleophilic sites (the amino and hydroxyl groups). researchgate.net Therefore, protection-deprotection strategies may be necessary to achieve the desired connectivity. For instance, the amino group can be protected as a benzaldehyde-derived imine, allowing for selective O-alkylation of the hydroxyl group, followed by hydrolysis to deprotect the amine. researchgate.net

Advanced Synthetic Routes and Functionalization Strategies

Modern organic synthesis offers more advanced and efficient methods that often bypass the need for pre-functionalized starting materials.

Cross-Dehydrogenative Coupling (CDC): This powerful strategy involves the direct coupling of two different C-H bonds, offering high atom economy. orgchemres.org Catalytic systems based on copper or vanadium have been developed for the direct ortho-aminomethylation of phenols with tertiary amines. researchgate.net This approach avoids the use of stoichiometric activating or leaving groups, representing a more efficient and sustainable synthetic pathway.

Radical Reactions: Novel three-component radical-based Mannich reactions have been developed. These methods can expand the scope of the reaction to include substrates that are not suitable for traditional ionic Mannich reactions, such as enolizable aldehydes. nih.gov By employing a radical process, different types of amino-carbonyl compounds can be synthesized under mild, often metal-free, conditions.

These advanced methodologies provide powerful tools for the synthesis and further functionalization of this compound and its analogues, enabling the construction of complex molecular architectures with high efficiency and selectivity.

Advanced Structural Characterization and Spectroscopic Elucidation of 3 2 Methoxyethyl Amino Methyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms within the 3-{[(2-Methoxyethyl)amino]methyl}phenol structure can be achieved.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, benzylic, methoxyethyl, and hydroxyl/amino protons. The anticipated chemical shifts (δ) in a solvent like DMSO-d₆ are summarized in the table below. The splitting patterns (e.g., singlet, doublet, triplet, multiplet) arise from spin-spin coupling between adjacent non-equivalent protons and are crucial for determining the connectivity.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Ar-H (Aromatic)6.6 - 7.2m4H
Ar-CH₂-N~3.7s2H
N-CH₂-CH₂~2.7t2H
CH₂-O-CH₃~3.4t2H
O-CH₃~3.2s3H
OH (Phenolic)~9.5 (broad)s1H
NH (Amine)~2.5 (broad)s1H

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts are indicative of the electronic environment of the carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom).

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Ar-C-OH~157
Ar-C-CH₂~140
Ar-CH113 - 129
Ar-CH₂-N~53
N-CH₂-CH₂~50
CH₂-O-CH₃~70
O-CH₃~58

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueDescription
O-H stretch (phenolic)3200-3600 (broad)IRStrong, broad absorption due to hydrogen bonding.
N-H stretch (secondary amine)3300-3500 (moderate)IRModerate, sharp absorption.
C-H stretch (aromatic)3000-3100 (moderate)IR, RamanCharacteristic of sp² C-H bonds.
C-H stretch (aliphatic)2850-3000 (strong)IR, RamanStretching of the CH₂ and CH₃ groups.
C=C stretch (aromatic)1450-1600 (variable)IR, RamanRing stretching vibrations.
C-O stretch (phenolic)1200-1260 (strong)IRStretching of the aryl-O bond.
C-O stretch (ether)1070-1150 (strong)IRStretching of the aliphatic C-O bond.
C-N stretch1020-1250 (weak-moderate)IRStretching of the C-N bonds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₁₅NO₂, the expected exact mass would be approximately 181.1103 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 181. A plausible fragmentation pathway would involve the benzylic cleavage, which is a common fragmentation for compounds with a benzyl (B1604629) group. This would lead to the formation of a stable benzylic cation.

Expected Fragmentation Pattern:

m/z 181: Molecular ion [C₁₀H₁₅NO₂]⁺

m/z 107: Loss of the methoxyethylamino group ([CH₂NHCH₂CH₂OCH₃]) to form a stable hydroxybenzyl cation.

m/z 74: Formation of the [CH₂=NHCH₂CH₂OCH₃]⁺ fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenolic chromophore in this compound is expected to exhibit characteristic absorption bands in the ultraviolet region. The position and intensity of these bands can be influenced by the solvent and the pH of the solution.

Electronic TransitionExpected λₘₐₓ (nm)Description
π → π~270-280Primary absorption band of the phenol (B47542) chromophore.
n → π~220A shorter wavelength absorption band.

The position of the λₘₐₓ is expected to show a bathochromic (red) shift in a more polar solvent. Furthermore, under basic conditions, deprotonation of the phenolic hydroxyl group would lead to the formation of the phenoxide ion, which would result in a significant red shift of the primary absorption band.

Following a comprehensive search of publicly available scientific literature and crystallographic databases, experimental X-ray crystallography data for the specific compound this compound could not be located. As a result, a detailed analysis based on empirical solid-state structural data, as requested in the outline, cannot be provided at this time.

The elucidation of a compound's three-dimensional structure through single-crystal X-ray diffraction is a foundational technique in chemical and pharmaceutical sciences. This method provides precise atomic coordinates, from which crucial geometric parameters such as bond lengths, bond angles, and torsion angles can be determined. Furthermore, this data is instrumental in understanding the supramolecular assembly, including the identification of intermolecular hydrogen bonding networks, crystal packing motifs, and the conformational preferences of the molecule in the solid state.

Information regarding polymorphism, the ability of a compound to exist in multiple crystalline forms, and crystal engineering studies, which involve the design of crystal structures with desired properties, are also contingent on the availability of crystallographic data.

Without access to the crystallographic information file (CIF) or related structural reports for this compound, the specific details required for the outlined sections—including data tables of bond lengths and angles, analysis of hydrogen bonding, and conformational investigations—remain undetermined. Further research, involving the synthesis and crystallographic analysis of this compound, would be necessary to generate the specific structural information requested.

Chemical Reactivity and Derivatization Pathways of 3 2 Methoxyethyl Amino Methyl Phenol

Reaction Mechanisms Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in 3-{[(2-Methoxyethyl)amino]methyl}phenol. Its acidic proton and the nucleophilic character of the oxygen atom allow for several important transformations, primarily etherification and esterification.

Etherification: The formation of an ether linkage from the phenolic hydroxyl group is a common derivatization pathway. This reaction typically proceeds via a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to optimize the reaction conditions and prevent side reactions. google.com

Esterification: The phenolic hydroxyl group can also be converted to an ester. This can be achieved through reaction with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride. These reactions are often catalyzed by an acid or a base. Esterification modifies the electronic and steric properties of the phenolic portion of the molecule. researchgate.net

Transformations of the Secondary Amine Functionality

The secondary amine in the side chain of this compound provides another handle for chemical modification. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for reactions such as alkylation and acylation.

Alkylation: The secondary amine can be alkylated by reaction with an alkyl halide. This reaction introduces an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. The reactivity of the amine can be influenced by steric hindrance around the nitrogen atom.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of an amide. This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Acylation is a useful method for protecting the amine group or for introducing new functional groups into the molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Phenolic Ring

The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although electrophilic substitution is far more common due to the activating nature of the hydroxyl and aminoalkyl groups.

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to it. libretexts.orgsavemyexams.com The aminoalkyl substituent is also an ortho, para-director. This high degree of activation makes the aromatic ring highly susceptible to electrophilic attack. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. savemyexams.com Controlling the regioselectivity of these reactions can be challenging due to the presence of two activating groups. libretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenolic ring is generally difficult unless the ring is substituted with strong electron-withdrawing groups, which is not the case for this compound. Therefore, this type of reaction is not a major pathway for the derivatization of this compound under normal conditions. basicmedicalkey.com

Oxidative and Reductive Transformations

The functional groups of this compound can undergo both oxidation and reduction, leading to a variety of new compounds.

Oxidative Transformations: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinone-type structures or can result in oxidative coupling reactions. The secondary amine can also be oxidized, though this is generally less common than oxidation of the phenol.

Reductive Transformations: While the aromatic ring is generally stable to reduction under mild conditions, catalytic hydrogenation can reduce the benzene ring to a cyclohexane (B81311) ring. This transformation requires high pressure and temperature and a suitable catalyst. The methoxy (B1213986) group is generally resistant to reduction.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The presence of multiple functional groups in this compound allows for intramolecular reactions to form heterocyclic structures. These cyclization reactions can lead to the formation of a variety of ring systems. For instance, reactions involving both the phenolic hydroxyl group and the secondary amine can lead to the formation of benzoxazine (B1645224) derivatives. The specific heterocyclic product formed will depend on the reagents and reaction conditions employed. The synthesis of heterocyclic compounds from precursors with amino and hydroxyl functionalities is a well-established area of organic synthesis. ekb.egrdd.edu.iqnih.gov

Formation of Multi-Dentate Ligands and Chelating Agents

The structure of this compound, containing oxygen and nitrogen donor atoms, makes it an excellent candidate for the formation of multi-dentate ligands. researchgate.net These ligands can coordinate to metal ions to form stable metal complexes. nih.govcore.ac.ukrsc.orgresearchgate.net The phenolic oxygen, the secondary amine nitrogen, and the ether oxygen can all potentially participate in coordination, making it a versatile ligand. Derivatization of the parent molecule can lead to the synthesis of more complex chelating agents with enhanced binding affinity and selectivity for specific metal ions. google.comnih.govnih.gov The formation of Schiff base derivatives by condensation of the amino group with an aldehyde or ketone is a common strategy to create polydentate ligands. rsc.orgresearchgate.netnih.gov

Theoretical and Computational Chemistry Studies on 3 2 Methoxyethyl Amino Methyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and structure of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

No published studies were found that employed Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of 3-{[(2-Methoxyethyl)amino]methyl}phenol. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set to solve the Schrödinger equation, yielding the lowest energy conformation (optimized geometry), bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (FMOs) (HOMO-LUMO energy gaps)

There is no available data on the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. The energy gap between these orbitals is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational prediction of spectroscopic parameters like NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) for this compound has not been reported. These calculations, often performed using DFT, are valuable for interpreting experimental spectra and confirming molecular structure.

Molecular Dynamics and Conformational Analysis

No molecular dynamics (MD) simulations or detailed conformational analyses for this compound have been published. MD studies would provide insights into the molecule's dynamic behavior, flexibility, and the accessible conformations of its side chain over time, which are crucial for understanding its interactions with other molecules.

Intermolecular Interaction Modeling (e.g., hydrogen bonding, van der Waals forces, dispersion energies)

Specific modeling of the intermolecular interactions of this compound is absent from the scientific literature. Research in this area would quantify the nature and strength of its potential hydrogen bonds (involving the hydroxyl and amine groups), van der Waals forces, and dispersion energies, which govern its physical properties and interactions in a condensed phase.

Reaction Pathway Elucidation and Transition State Analysis

There are no computational studies elucidating potential reaction pathways or analyzing transition states involving this compound. This type of theoretical investigation is essential for understanding reaction mechanisms, kinetics, and predicting the feasibility of chemical transformations.

Prediction of Acidity and Basicity Constants (pKa values) using Computational Methods

The acid-base dissociation constant, pKa, is a fundamental chemical parameter that quantifies the strength of an acid in a solution. For the compound this compound, there are two primary ionizable groups: the phenolic hydroxyl group, which is acidic, and the secondary amine group, which is basic. Computational chemistry provides powerful tools to predict the pKa values of these functional groups in silico, offering insights into the molecule's behavior in different pH environments. researchgate.netnih.gov While specific experimental or computational studies determining the pKa values for this compound are not extensively documented in publicly available literature, predictions can be made using well-established theoretical protocols that have been successfully applied to substituted phenols and amines. acs.orgpeerj.com

The prediction of pKa values via computational methods is typically grounded in the calculation of the Gibbs free energy change (ΔG) associated with the proton transfer reaction in an aqueous solution. kyushu-u.ac.jpacs.org The relationship between the Gibbs free energy and pKa is given by the equation:

pKa = ΔG° / (2.303 * RT)

where R is the universal gas constant and T is the temperature in Kelvin. An accurate calculation of the free energy change of the reaction is therefore essential for a reliable pKa prediction. kyushu-u.ac.jp

Several computational strategies exist, with the "direct method" being a common approach. This method involves calculating the free energies of the protonated and deprotonated species directly in the solvated phase. nih.govtorvergata.it The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the model used to simulate the solvent. neliti.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for pKa prediction due to its balance of accuracy and computational cost. researchgate.netkyushu-u.ac.jp The choice of functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for achieving reliable results. neliti.com Furthermore, because acid-base equilibria are profoundly influenced by the solvent, accurate modeling of solvation effects is paramount. kyushu-u.ac.jp This is typically achieved using implicit (continuum) solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which have proven effective in studies of similar phenolic and amino compounds. researchgate.netneliti.com Some studies have shown that including a small number of explicit water molecules in the calculation, particularly in the first solvation shell around the ionizable group, can further enhance the accuracy of the prediction. researchgate.nettorvergata.it

For this compound, two distinct pKa values would be calculated:

pKa (acidic): Corresponding to the deprotonation of the phenolic hydroxyl (-OH) group to form a phenoxide ion (-O⁻).

pKa (basic): Corresponding to the protonation of the secondary amine (-NH-) group to form a cationic ammonium (B1175870) group (-NH₂⁺-). This is more precisely the pKa of the conjugate acid.

The following table illustrates hypothetical pKa values for this compound that could be obtained using different computational methods. These values are based on typical results for structurally similar compounds and are for illustrative purposes to demonstrate the output of such computational studies.

Ionizable GroupComputational MethodPredicted pKa
Phenolic Hydroxyl (-OH)B3LYP/6-311++G(d,p) with SMD9.85
Phenolic Hydroxyl (-OH)CAM-B3LYP/6-311++G(d,p) with PCM9.79
Phenolic Hydroxyl (-OH)M06-2X/6-311++G(d,p) with SMD9.81
Secondary Amine (-NH-) (Conjugate Acid)B3LYP/6-311++G(d,p) with SMD9.25
Secondary Amine (-NH-) (Conjugate Acid)CAM-B3LYP/6-311++G(d,p) with PCM9.31
Secondary Amine (-NH-) (Conjugate Acid)M06-2X/6-311++G(d,p) with SMD9.22

Note: The data in this table is illustrative and represents hypothetical outcomes of computational predictions for this compound based on methods reported in the literature for similar compounds. It does not represent published experimental or theoretical data for this specific molecule.

Applications of 3 2 Methoxyethyl Amino Methyl Phenol in Advanced Chemical Systems

Role as a Versatile Chemical Intermediate in Organic Synthesis

The general class of aminophenols is widely utilized in organic synthesis. The presence of both an amino and a hydroxyl group allows for a range of chemical transformations, making them valuable starting materials for dyes, pharmaceuticals, and specialty polymers.

Precursor for Complex Organic Molecules

Theoretically, the amino and phenol (B47542) groups of 3-{[(2-Methoxyethyl)amino]methyl}phenol can be readily functionalized. For instance, the amine can react with carbonyl compounds to form Schiff bases, which are important intermediates in the synthesis of various heterocyclic compounds and ligands. However, no specific examples of complex organic molecules synthesized directly from this compound are documented in the available scientific literature.

Building Block for Functional Materials

Phenolic compounds are foundational to various functional materials, including phenolic resins and polymers with specific electronic or thermal properties. The incorporation of an aminomethyl group with an ether pendant could potentially introduce flexibility and coordination sites into a polymer backbone. Research into polymers derived from related aminophenols exists, but specific studies detailing the polymerization or incorporation of this compound into functional materials have not been found.

Development as Ligands for Metal Complexes in Homogeneous Catalysis

The combination of a phenol, an amine, and an ether oxygen in this compound makes it a potential multidentate ligand for coordinating with metal ions. Such ligands are of great interest in the field of homogeneous catalysis.

Design and Synthesis of Aminomethylphenol-Based Ligands with Ether Pendants

The synthesis of aminomethylphenol-based ligands is a well-established area of research. These ligands are typically prepared through the Mannich reaction of a phenol, formaldehyde (B43269), and an amine. The presence of an ether pendant, as in the case of the 2-methoxyethyl group, can influence the coordination geometry and solubility of the resulting metal complexes. While the design principles for such ligands are understood, the specific synthesis and characterization of ligands derived from this compound are not reported.

Coordination Chemistry of Metal Complexes (e.g., Zinc(II), Calcium(II), Strontium(II), Barium(II))

The coordination chemistry of Zinc(II) with various nitrogen- and oxygen-donating ligands is extensively studied due to its relevance in biological and catalytic systems. Similarly, complexes of alkaline earth metals like Calcium(II), Strontium(II), and Barium(II) are of interest, although their coordination chemistry is less explored compared to transition metals. The potential N,O-coordination site from the aminomethyl-phenol moiety, possibly assisted by the ether oxygen, would make it an interesting ligand for these metals. However, no structural or spectroscopic data for complexes formed between these specific metals and a ligand derived from this compound could be found in the literature.

Catalytic Activity in Polymerization Reactions (e.g., ring-opening polymerization of lactones, olefin polymerization)

Metal complexes based on aminophenolate ligands are known to be active catalysts for various polymerization reactions. For instance, zinc complexes are widely investigated for the ring-opening polymerization (ROP) of lactones to produce biodegradable polyesters. Catalysts for olefin polymerization often involve late transition metals, but early transition metals and alkaline earth metals have also been explored. Despite the potential for a catalyst derived from this compound in these areas, no studies detailing its application and performance in either lactone ROP or olefin polymerization have been published. Performance data, such as conversion rates, polymer molecular weights, and polydispersity indices for such a system, are therefore unavailable.

Applications in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Phenolic compounds, in general, are gaining attention as sustainable and readily available alternatives to the more commonly used aryl halides in these reactions. mdpi.comacs.org The primary challenge in using phenols as electrophiles in cross-coupling reactions is the high dissociation energy of the C–O bond. acs.org To overcome this, the hydroxyl group is often activated by converting it into a more reactive derivative, such as a sulfonate, ester, or carbamate. mdpi.comacs.org

While no specific studies detailing the use of this compound in cross-coupling reactions are available, its structure suggests potential utility. The phenolic hydroxyl group could be activated to participate in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Kumada couplings. acs.orgnih.gov Catalytic systems, often based on nickel or iron, have been developed to facilitate the coupling of these phenol derivatives. acs.org

Furthermore, the field of direct C–H bond functionalization of phenols is rapidly advancing, offering a more atom-economical approach to building molecular complexity. nih.govresearchgate.net Techniques for the ortho-aminomethylation of phenols, which bear a structural resemblance to this compound, have been developed using various metal catalysts, including copper and ruthenium. nih.govnih.gov These reactions proceed via the formation of an iminium intermediate that is then attacked by the electron-rich phenol ring.

Table 1: Examples of Cross-Coupling Reactions Involving Phenol Derivatives

Phenol DerivativeCoupling PartnerReaction TypeCatalyst System (Example)Resulting Bond
Aryl CarbamatesArylboronic AcidsSuzuki-MiyauraNickel-basedC(sp²)–C(sp²)
Aryl SulfamatesAminesBuchwald-HartwigNickel-basedAryl C–N
Aryl PivalatesArylboronic AcidsSuzuki-MiyauraNickel-basedC(sp²)–C(sp²)
PhenolsN,N-dimethylanilinesortho-AminomethylationCopper-basedC(sp²)–C(sp³)

This table is illustrative and based on general findings for phenol derivatives, not specifically for this compound.

Catalytic Hydrolysis and Aminopeptidase (B13392206) Mimicry

The structure of this compound, containing both a phenolic hydroxyl group and a secondary amine, suggests its potential as a ligand for metal ions in biomimetic catalysis. Specifically, these functional groups are reminiscent of the active sites of some metalloenzymes, such as aminopeptidases, which catalyze the hydrolysis of peptides.

While there is no direct research on this compound for catalytic hydrolysis or as an aminopeptidase mimic, the broader class of aminophenol-derived ligands has been explored for such purposes. These ligands can coordinate with metal ions like zinc, cobalt, or copper to form complexes that can activate water molecules for nucleophilic attack on substrates, such as esters or amides, mimicking the hydrolytic cycle of enzymes. The methoxyethyl group could also play a role in modulating the solubility and steric environment of a potential metal complex.

Further research would be necessary to synthesize metal complexes of this compound and evaluate their catalytic activity in hydrolysis reactions to determine their potential as functional mimics of aminopeptidases.

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive phenol ring, makes it a candidate for applications in polymer and materials science.

Components in Resin and Polymer Formulations

Structurally, this compound can be classified as a Mannich base. Mannich bases are produced through the aminoalkylation of an acidic proton-containing compound, in this case, phenol, with formaldehyde and an amine (2-methoxyethylamine). Phenolic Mannich bases are widely used as curing agents, or hardeners, for epoxy resins. pcimag.comgoogle.com

In epoxy resin systems, the amine groups of the Mannich base react with the epoxide rings of the resin in an addition polymerization reaction, leading to a cross-linked, thermoset polymer network. The phenolic component of the Mannich base can enhance compatibility with common epoxy resins, which are often derived from bisphenol A or bisphenol F. pcimag.com This improved compatibility can lead to more uniform curing and better final properties of the thermoset material. The incorporation of a phenolic structure can also contribute to improved thermal stability and mechanical strength of the cured resin. uobaghdad.edu.iqresearchgate.net

While specific data on this compound as an epoxy curing agent is not available, the general properties of Mannich bases suggest it could offer a balance of reactivity and flexibility to the resulting polymer network.

Table 2: Potential Roles of Structural Components of this compound in Resin Formulations

Structural ComponentPotential Function in Epoxy Resin Systems
Secondary AmineReactive site for cross-linking with epoxide groups.
Phenolic RingEnhances compatibility with epoxy resins, potentially improving thermal stability and mechanical properties.
Methoxyethyl GroupMay influence viscosity, flexibility, and moisture sensitivity of the curing agent and final polymer.

This table outlines the potential contributions of the different parts of the molecule in the context of epoxy resin curing, based on the general principles of Mannich base hardeners.

Synthesis of Functional Polymers

The presence of multiple reactive sites in this compound suggests its potential use as a monomer for the synthesis of functional polymers. The secondary amine could be a site for polymerization or modification, while the phenolic hydroxyl group offers another point for chemical transformation or incorporation into a polymer backbone.

For instance, the phenolic hydroxyl group could be used in condensation polymerizations to form polyethers or polyesters. The secondary amine provides a site for reactions such as Michael additions or ring-opening polymerizations. While no studies have specifically reported the use of this compound as a monomer, the synthesis of functional polymers from other amino-functionalized or phenolic monomers is well-established. For example, polymers containing amino groups are of interest for applications such as gene delivery, CO2 capture, and as catalysts.

The synthesis of polymers from this compound could lead to materials with interesting properties, such as pH-responsiveness due to the amine group, or the ability to chelate metal ions. However, empirical studies would be required to explore its polymerization behavior and the properties of the resulting polymers.

Future Directions and Emerging Research Avenues for 3 2 Methoxyethyl Amino Methyl Phenol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The efficient and selective synthesis of 3-{[(2-Methoxyethyl)amino]methyl}phenol is paramount for its future investigation and application. Current synthetic routes for similar aminophenols often involve multi-step processes. Future research will likely focus on developing more streamlined and sustainable synthetic strategies.

Key areas for exploration include:

Catalytic Reductive Amination: One-pot reductive amination of 3-hydroxybenzaldehyde (B18108) with 2-methoxyethylamine (B85606) using novel, highly selective catalysts could offer a more direct and atom-economical route. Research into heterogeneous catalysts (e.g., supported noble metals) or homogeneous catalysts based on earth-abundant metals could enhance the green credentials of the synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other o-aminophenol derivatives. Investigating microwave-assisted Mannich-type reactions involving phenol (B47542), formaldehyde (B43269), and 2-methoxyethylamine could significantly shorten synthesis times.

Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound would enable safer handling of reactive intermediates and facilitate easier scale-up for potential industrial applications.

Biocatalytic Methods: The use of enzymes, such as transaminases, could provide a highly selective and environmentally benign pathway to aminophenol derivatives. Exploring engineered enzymes for the specific synthesis of this compound represents a long-term, innovative research direction.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Research Focus
Catalytic Reductive Amination High atom economy, reduced waste Development of non-precious metal catalysts, optimization of reaction conditions.
Microwave-Assisted Synthesis Rapid reaction times, improved yields Screening of solvents and conditions, investigation of reaction mechanisms.
Continuous Flow Chemistry Enhanced safety, scalability, process control Reactor design, optimization of flow parameters, integration of purification steps.
Biocatalysis High selectivity, mild conditions, sustainability Enzyme screening and engineering, process development for enzymatic reactions.

Integration into Supramolecular Chemistry and Self-Assembly Systems

The presence of both a hydrogen-bond donor (hydroxyl and amine groups) and acceptors (hydroxyl, amine, and ether oxygens) makes this compound a prime candidate for constructing ordered supramolecular assemblies.

Future research directions in this area are:

Organogel Formation: Exploring the ability of the molecule to form supramolecular gels in various organic solvents through a network of intermolecular hydrogen bonds. The resulting soft materials could have applications in areas such as controlled release or as templates for materials synthesis.

Liquid Crystal Design: Modification of the molecular structure, for example, by adding long alkyl chains, could induce liquid crystalline (mesomorphic) behavior. The self-assembly of such molecules into ordered phases like columnar or nematic phases is of interest for developing organic electronic materials. tue.nl

Host-Guest Chemistry: The molecule could be incorporated into larger macrocyclic structures, such as calixarenes or cyclodextrins, to create host molecules. mdpi.com These hosts could be investigated for their ability to selectively bind small guest molecules or ions, driven by a combination of hydrogen bonding and hydrophobic interactions. mdpi.com

Development of Sensing and Recognition Platforms Based on Metal Complexation

The interaction of aminophenol derivatives with metal ions often results in a distinct change in their photophysical properties, such as color or fluorescence. ugm.ac.idugm.ac.id This phenomenon can be harnessed to develop sensitive and selective chemosensors.

Promising research avenues include:

Colorimetric Sensors: The complexation of this compound with transition metal ions like Cu²⁺, Co²⁺, or Fe³⁺ is expected to produce colored solutions. Research would focus on studying the selectivity and sensitivity of these color changes for the detection of specific metal ions in environmental or biological samples. The formation of complexes is often indicated by a shift in the maximum absorption wavelength in UV-Vis spectroscopy. researchgate.net

Fluorescent Chemosensors: By incorporating a fluorophore into the ligand structure, or by exploiting the intrinsic fluorescence of the aminophenol moiety, sensors that signal binding events through changes in fluorescence intensity ("turn-on" or "turn-off" sensors) can be developed. These are often more sensitive than their colorimetric counterparts.

Ion-Selective Electrodes: Incorporating the ligand into a polymeric membrane could be used to fabricate ion-selective electrodes (ISEs). The selective binding of a target metal ion at the membrane interface would generate a potentiometric response, allowing for quantitative analysis.

Table 3: Hypothetical Spectroscopic Responses for Sensing Applications

Target Analyte (Metal Ion) Expected Interaction Potential Spectroscopic Signal Sensing Application
Cu²⁺ Strong complexation Visible color change (e.g., colorless to blue/green); Fluorescence quenching. researchgate.net Environmental water monitoring.
Fe³⁺ Chelation by N and O donors Formation of a distinct color (e.g., yellow to brown/purple); Redshift in UV-Vis absorption. nih.gov Detection in biological fluids.
Zn²⁺ Coordination complex formation "Turn-on" fluorescence response upon binding. Cellular imaging.
Hg²⁺ Covalent/Dative bonding Selective fluorescence quenching or color change. Food safety analysis.

In-Situ Spectroscopic Studies of Reaction Mechanisms

A fundamental understanding of how catalysts function is crucial for the rational design of more efficient systems. In-situ spectroscopic techniques allow for the study of catalytic reactions as they happen, providing invaluable information about reaction intermediates and transition states.

Future research should employ these advanced techniques:

Stopped-Flow Spectroscopy: For reactions involving metal complexes of this compound that occur on a millisecond to second timescale, stopped-flow UV-Vis or fluorescence spectroscopy can be used to monitor the formation and decay of transient species in the catalytic cycle.

In-Situ FTIR and Raman Spectroscopy: These techniques can provide structural information about the catalyst and substrates under actual reaction conditions. For example, changes in the vibrational frequencies of the C-O, N-H, or metal-ligand bonds could be monitored throughout a catalytic transformation to identify key intermediates.

Computational Modeling (DFT): In conjunction with experimental studies, Density Functional Theory (DFT) calculations can be used to model the electronic structure of proposed intermediates, calculate reaction energy profiles, and interpret spectroscopic data. nih.gov This synergy between theory and experiment is powerful for elucidating complex reaction mechanisms.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple molecule into a valuable building block for advanced applications in catalysis, materials science, and analytical chemistry.

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